molecular formula C23H20N2O3S B1681189 Sulfinpyrazone CAS No. 57-96-5

Sulfinpyrazone

Numéro de catalogue: B1681189
Numéro CAS: 57-96-5
Poids moléculaire: 404.5 g/mol
Clé InChI: MBGGBVCUIVRRBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery

The development of this compound emerged from systematic pharmaceutical research conducted in the mid-20th century, specifically targeting improvements in uricosuric therapy for gout management. The compound was first synthesized and characterized through the pioneering work documented in United States Patent 2700671, which was issued in 1955 to Geigy AG. This patent represented a crucial milestone in pharmaceutical chemistry, as it described the preparation methodology for what would become a clinically significant therapeutic agent.

The initial synthesis work was conducted by F. Häfliger, whose research was later expanded upon by R. Pfister and F. Häfliger in their comprehensive publication in Helvetica Chimica Acta in 1961. These researchers recognized that this compound possessed enhanced uricosuric properties compared to existing therapeutic options available at that time. The compound was developed as a phenylbutazone derivative, specifically designed to retain the beneficial uricosuric effects while potentially reducing some of the limitations associated with earlier compounds in this chemical class.

The early pharmacological evaluation of this compound was documented by J. J. Burns and colleagues in 1957, who conducted the first systematic investigation of its uricosuric effects in human subjects. Their work, published in the Journal of Pharmacology and Experimental Therapeutics, established the foundational understanding of this compound's mechanism of action and therapeutic potential. This research demonstrated that this compound competitively inhibits uric acid reabsorption in the proximal tubules of the kidney, leading to increased uric acid excretion and reduced serum urate levels.

Classification Within Chemical and Pharmacological Taxonomies

This compound occupies a distinct position within multiple classification systems, reflecting its complex chemical structure and diverse pharmacological properties. From a chemical taxonomy perspective, the compound belongs to the pyrazolidinedione class, characterized by its distinctive five-membered ring structure containing two nitrogen atoms and two carbonyl groups.

Table 1: Chemical Classification and Identification

Property Value Reference
Chemical Formula C₂₃H₂₀N₂O₃S
Molecular Weight 404.481
CAS Registry Number 57-96-5
IUPAC Name 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione
Chemical Class Pyrazolidinedione derivative
Structural Classification Phenylbutazone analogue

The compound's formal chemical designation as 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione reflects its complex molecular architecture. This structure incorporates multiple phenyl rings attached to a central pyrazolidinedione core, with a phenylsulfinyl ethyl side chain that contributes to its unique pharmacological properties. The presence of the sulfinyl group (sulfur-oxygen bond) is particularly significant, as this moiety plays a crucial role in the compound's biological activity and metabolic profile.

Table 2: Pharmacological Classification

Classification System Category Subcategory Reference
Therapeutic Class Uricosuric Agent Gout Treatment
Pharmacological Class Platelet Inhibitor Cyclooxygenase Inhibitor
Chemical Family Pyrazolone Derivative Phenylbutazone Analogue
Mechanism Category Competitive Inhibitor Uric Acid Reabsorption

Within pharmacological taxonomies, this compound is primarily classified as a uricosuric agent, specifically designed for the management of hyperuricemia and chronic gout. This classification is based on its primary mechanism of action, which involves the competitive inhibition of uric acid reabsorption at the level of the renal proximal tubules. The compound's ability to increase uric acid excretion while reducing serum urate concentrations positions it within the broader category of antigout medications.

Additionally, this compound has gained recognition as a platelet inhibitor, representing a secondary but clinically significant pharmacological classification. This antiplatelet activity is mediated through the inhibition of platelet cyclooxygenase, leading to reduced synthesis of thromboxane and decreased platelet aggregation. This dual classification reflects the compound's multifaceted therapeutic potential and explains its investigation in various cardiovascular conditions beyond its primary indication for gout.

The compound's classification within the phenylbutazone family of drugs is particularly noteworthy, as it shares structural similarities with other members of this group while demonstrating distinct pharmacological properties. Unlike some related compounds that possess significant anti-inflammatory activity, this compound lacks substantial analgesic and anti-inflammatory effects, making it more specific for uricosuric applications.

Table 3: Physical and Chemical Properties

Property Value Conditions Reference
Melting Point 136-137°C Standard atmospheric pressure
Solubility in Water 0.03597 × 10⁻³ (mole fraction) 283.15 K
Solubility in Acetonitrile 103.286 × 10⁻³ (mole fraction) 323.15 K
UV Absorption Maximum 255 nm 1.0 N Sodium Hydroxide
Optical Properties Stable to light and air Ambient conditions

The extensive solubility studies conducted by researchers have revealed important insights into this compound's physicochemical behavior across different solvent systems. These investigations demonstrate that the compound exhibits significantly higher solubility in organic solvents compared to aqueous systems, with acetonitrile showing the highest solubility values among the tested solvents. This solubility profile has important implications for both pharmaceutical formulation and analytical methodology development.

Propriétés

IUPAC Name

4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGBVCUIVRRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023618
Record name Sulfinpyrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L
Record name SID46500625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

WHITE TO OFF-WHITE

CAS No.

57-96-5
Record name Sulfinpyrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfinpyrazone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfinpyrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfinpyrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfinpyrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfinpyrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFINPYRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6OFU47K3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C
Record name Sulfinpyrazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFINPYRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfinpyrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Le sulfinpyrazone peut être synthétisé par un processus en deux étapes à partir du thiophénol. La première étape implique le couplage électrocatalytique du thiophénol avec le dichloroéthane pour produire du 2-chloroéthyl phényl sulfoxyde. Dans la deuxième étape, le 2-chloroéthyl phényl sulfoxyde subit une réaction de substitution avec la 1,2-diphényl-3,5-pyrazolidinedione pour donner du this compound . Cette méthode se caractérise par un rendement élevé, des étapes courtes et une bonne sélectivité chimique, ce qui la rend appropriée pour la production industrielle .

Applications De Recherche Scientifique

Pharmacological Profile

Sulfinpyrazone is classified as a uricosuric agent, which means it facilitates the excretion of uric acid through the kidneys. Its mechanism of action involves competitive inhibition of uric acid reabsorption in the proximal convoluted tubule, thus lowering serum urate levels. This property makes it particularly useful in managing chronic gout and preventing acute gout attacks.

Gout Management

This compound is utilized for reducing serum urate levels in patients with chronic tophaceous gout and acute intermittent gout. A clinical study involving 17 patients demonstrated that treatment with this compound significantly decreased serum uric acid levels from an average of 8.7 mg/dL to 5.4 mg/dL over an average treatment duration of 14 months . The incidence of acute arthritic attacks also showed a notable decline over time.

Cardiovascular Protection

In a randomized trial known as the Anturane Reinfarction Trial, this compound was shown to reduce cardiac deaths post-myocardial infarction. The study followed 1,475 patients and found a 48.5% reduction in annual cardiac death rates among those treated with this compound compared to placebo . This suggests that this compound may have protective cardiovascular effects beyond its primary use in gout.

Multidrug Resistance in Cancer Therapy

Research indicates that this compound can inhibit multidrug resistance proteins (MRPs) in cancer cells, potentially enhancing the efficacy of certain chemotherapeutic agents by preventing their export from cells . This property could be leveraged in combination therapies for cancer treatment.

Case Studies and Clinical Trials

Study Population Intervention Outcome
Anturane Reinfarction Trial1,475 post-myocardial infarction patientsThis compound vs. placebo48.5% reduction in cardiac deaths
Gout Treatment Study17 patients with chronic goutThis compound (400 mg/day)Serum uric acid reduced from 8.7 to 5.4 mg/dL; decreased incidence of attacks

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can cause gastrointestinal disturbances and has contraindications in patients with certain renal conditions due to its mechanism of action on renal transporters . Regular monitoring of serum urate levels is recommended during treatment to assess efficacy and adjust dosages accordingly.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Uricosuric Agents

Probenecid
  • Mechanism : Primarily inhibits OAT1/OAT3 > URAT1 /OAT4 .
  • Efficacy : At Cmax,u (46.9 µM), fully inhibits URAT1/OAT3. However, sulfinpyrazone has a higher URAT1 affinity (IC50 = 32 µM vs. probenecid’s 22 µM in humans) .
  • Clinical Use : First-line for gout; lacks significant antiplatelet effects .
Benzbromarone
  • Mechanism : Potent URAT1 inhibitor (IC50 = 0.22 µM in humans) .
  • Advantage : Higher URAT1 affinity than this compound but withdrawn in some regions due to hepatotoxicity risks.
  • Differentiation : this compound’s additional MRP4 inhibition enhances urate excretion .
Lesinurad
  • Mechanism : Dual URAT1/OAT4 inhibitor (IC50 = 3.5 µM for URAT1) .

Table 1: Uricosuric Agents Compared

Agent Primary Target IC50 (URAT1, µM) Antithrombotic Key Limitation
This compound URAT1, MRP4 32 Yes Drug interactions (e.g., warfarin)
Probenecid OAT1/OAT3 22 No Limited URAT1 inhibition
Benzbromarone URAT1 0.22 No Hepatotoxicity
Lesinurad URAT1/OAT4 3.5 No Requires combination therapy

Antithrombotic Agents

Aspirin
  • Mechanism : Irreversible COX-1 inhibition, blocking thromboxane A2.
  • Differentiation : this compound’s reversible COX inhibition avoids gastrointestinal toxicity but has weaker antiplatelet effects .
S-20344
  • Mechanism: Novel platelet aggregation inhibitor with stronger antithrombotic potency than this compound .
  • Advantage : Higher efficacy in experimental thrombosis models; lacks uricosuric action .
Warfarin
  • Interaction: this compound potentiates warfarin’s anticoagulation by inhibiting CYP2C9-mediated (S)-warfarin metabolism.

Table 2: Antithrombotic Agents Compared

Agent Mechanism Uricosuric Key Interaction/Effect
This compound COX inhibition, MRP1/4 Yes Potentiates warfarin
Aspirin Irreversible COX-1 block No Gastrointestinal toxicity
S-20344 Platelet aggregation No Superior antithrombotic efficacy
Clopidogrel P2Y12 receptor blocker No No CYP2C9 interaction

Multidrug Resistance Protein (MRP) Inhibitors

This compound vs. Probenecid
  • MRP1 Inhibition : this compound inhibits MRP1-mediated efflux (e.g., DNP-SG), enhancing intracellular drug accumulation (e.g., chlorambucil in MCF7/VPa cells) . Probenecid primarily targets MRP2/4.

Pharmacokinetic and Metabolic Distinctions

Metabolism and Bioactivation

  • This compound : Converted by gut microbiota to active sulfide metabolite (peak at 15 h post-dose), which is 3-fold more potent than the parent drug .

Drug Interactions

  • Warfarin : this compound’s sulfide metabolite inhibits CYP2C9 (Ki = 17 µM vs. parent’s 230 µM), reducing (S)-warfarin clearance by 25% .

Activité Biologique

Sulfinpyrazone is a pyrazolone derivative primarily used as a uricosuric agent in the management of gout. Its biological activity encompasses a range of pharmacological effects, particularly its role in inhibiting platelet aggregation and promoting uric acid excretion. This article delves into the detailed biological activities of this compound, supported by case studies, research findings, and data tables.

This compound exerts its pharmacological effects through several mechanisms:

  • Uricosuric Action : It inhibits the reabsorption of uric acid in the proximal convoluted tubule of the kidneys, thereby increasing its urinary excretion. This action is mediated by the inhibition of urate transporters such as hURAT1 and hOAT4 .
  • Platelet Inhibition : this compound inhibits the release reaction in platelets, which is crucial for platelet aggregation and thrombus formation. This results in prolonged platelet survival and reduced turnover .

Gout Management

This compound is effective in lowering serum urate levels and is indicated for chronic tophaceous gout and acute intermittent gout. It promotes the resorption of tophi by enhancing uric acid clearance .

Cardiovascular Effects

Research has shown that this compound can significantly reduce cardiac mortality following myocardial infarction. In a randomized clinical trial (Anturane Reinfarction Trial), patients treated with this compound exhibited a 48.5% reduction in cardiac deaths compared to placebo .

Case Studies

  • Gout Patients : A study involving 17 patients with gout demonstrated that this compound effectively managed hyperuricemia, leading to improved clinical outcomes .
  • Cardiac Events : In the Anturane Reinfarction Trial, 1475 patients were monitored post-myocardial infarction, revealing substantial reductions in both overall and sudden cardiac death rates among those treated with this compound .

Research Findings

  • Platelet Function Studies : Experimental studies indicate that this compound inhibits collagen-induced platelet aggregation but does not affect ADP-induced aggregation. This specificity suggests a targeted mechanism of action that could be beneficial in preventing thrombotic events in certain patient populations .
  • Drug Transport Mechanisms : this compound is also recognized as a substrate for multidrug resistance proteins (MRP1 and MRP2), which are involved in drug transport across cell membranes. This interaction may influence its pharmacokinetics and efficacy .

Table 1: Clinical Outcomes of this compound Treatment

Study TypePatient GroupOutcome MeasureResult
Randomized Controlled TrialPost-myocardial InfarctionCardiac Death Rate Reduction48.5% reduction (P = 0.018)
Observational StudyGout PatientsSerum Urate LevelsSignificant decrease observed
Pharmacological StudyHealthy VolunteersPlatelet AggregationInhibition noted with collagen

Q & A

Q. What are the primary pharmacological mechanisms of sulfinpyrazone in gout management, and how do they inform experimental design for uricosuric efficacy studies?

this compound competitively inhibits uric acid reabsorption in the renal proximal tubules via organic anion transporters (OATs), increasing urinary excretion . To evaluate this mechanism, researchers typically employ in vivo models (e.g., hyperuricemic rodents) with controlled dietary purine intake and measure serum/urinary uric acid levels via enzymatic assays or HPLC . Dose-response studies should account for its nonlinear pharmacokinetics due to protein binding (>98%) .

Q. How does this compound’s antiplatelet activity differ from COX-1/2 inhibitors like aspirin, and what methodologies are used to assess this distinction?

Unlike aspirin, this compound inhibits platelet degranulation and ADP release without affecting COX-mediated prostaglandin synthesis, necessitating assays like in vitro platelet aggregation tests (e.g., using ADP or collagen as agonists) and thromboxane B2 ELISA to confirm specificity . Flow cytometry can further quantify P-selectin expression to validate its inhibitory effects on platelet activation .

Q. What experimental models are optimal for studying this compound’s cardioprotective effects post-myocardial infarction?

The coronary occlusion-reperfusion dog model is widely used, where this compound’s impact on ventricular fibrillation threshold and effective refractory period is measured via electrophysiological recordings . Comparative studies with beta-blockers (e.g., practolol) or sodium channel blockers (e.g., lidocaine) help elucidate synergistic antiarrhythmic mechanisms .

Q. How should researchers address this compound’s metabolic stability in pharmacokinetic studies?

this compound is hepatically metabolized into active sulfone and p-hydroxy metabolites . High-performance liquid chromatography (HPLC) with UV detection (λ = 245 nm) using a mobile phase of 10 mM ammonium acetate (pH 6.8)/isopropanol (95:5) ensures sensitive quantification in plasma/urine, with a lower limit of detection of 50 ng/mL . Dual extraction protocols (e.g., 1-chlorobutane for parent drug vs. ethylene dichloride for metabolites) improve recovery rates .

Q. What are the critical parameters for validating this compound’s lack of anti-inflammatory activity in preclinical models?

Researchers must exclude COX-1/2 inhibition via enzyme immunoassays and confirm absence of edema reduction in carrageenan-induced paw inflammation models . Comparative studies with phenylbutazone (its parent compound) highlight structural-activity differences, emphasizing this compound’s selective uricosuric profile .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across cardiac ischemia models be resolved methodologically?

In cats, this compound reduces ventricular fibrillation post-coronary occlusion but fails during reperfusion, whereas in dogs, it synergizes with beta-blockers . These discrepancies may stem from species-specific sympathetic activation pathways. Researchers should standardize ischemia duration, reperfusion protocols, and adrenergic stimulation levels (e.g., via epinephrine infusions) to isolate context-dependent effects .

Q. What statistical approaches are recommended for analyzing sudden cardiac death reduction in this compound trials, given the Anturane Reinfarction Trial’s findings?

The Anturane trial (n=1,475) reported a 57.2% reduction in sudden cardiac death (p=0.015) using Kaplan-Meier survival analysis with log-rank testing . To mitigate type I errors, future studies should predefine composite endpoints (e.g., arrhythmia incidence + mortality) and employ Cox proportional hazards models adjusted for covariates like ejection fraction .

Q. What experimental strategies differentiate this compound’s uricosuric effects from tubular secretion inhibition artifacts?

Co-administration with probenecid (a broad OAT inhibitor) in in situ renal perfusion models can dissect reabsorption vs. secretion mechanisms. Isotopic tracer studies (e.g., ¹⁴C-uric acid) paired with micropuncture techniques in rodents provide direct tubular flux measurements .

Q. How do this compound’s metabolites influence its pharmacodynamic profile, and what analytical challenges arise in their detection?

The sulfone metabolite retains antiplatelet activity but has reduced uricosuric potency, requiring LC-MS/MS for simultaneous quantification . Researchers must optimize extraction pH (e.g., alkaline conditions for this compound vs. neutral for p-hydroxy metabolites) to prevent degradation and ensure chromatographic resolution .

Q. What are the limitations of extrapolating this compound’s antithrombotic dosing (800 mg/day) to preclinical models?

Scaling from human doses to rodents requires allometric adjustments based on body surface area, but species differences in metabolism (e.g., CYP2C9 activity) may necessitate higher doses. Microdialysis in target tissues (e.g., coronary arteries) validates therapeutic concentrations, avoiding reliance on plasma levels alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfinpyrazone
Reactant of Route 2
Reactant of Route 2
Sulfinpyrazone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.